molecular formula C14H21BFNO3 B1434212 (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704097-29-9

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1434212
CAS No.: 1704097-29-9
M. Wt: 281.13 g/mol
InChI Key: XWGHPHYLRUJODN-UHFFFAOYSA-N
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Description

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclohexylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a ligand like triphenylphosphine to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted phenylboronic acids .

Scientific Research Applications

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and binding properties. The presence of the fluorine atom enhances its stability and electron-withdrawing effects, while the cyclohexylaminoethoxy group provides additional steric and electronic interactions .

Properties

IUPAC Name

[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGHPHYLRUJODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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